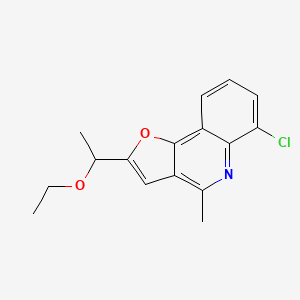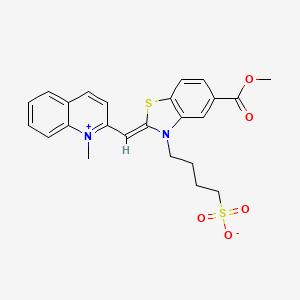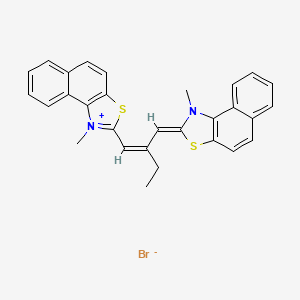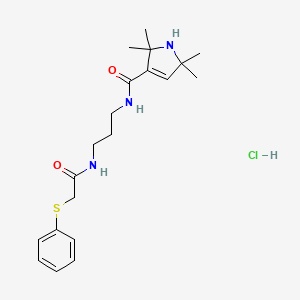
Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate is a complex organic compound It features a pyrazole ring substituted with various functional groups, including dichloromethylphenyl, hydroxyethylsulphonyl, and disulphonate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions to introduce the various functional groups. Typical synthetic routes might include:
Formation of the Pyrazole Ring: This could involve the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: Introduction of the dichloromethylphenyl and hydroxyethylsulphonyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyethylsulphonyl group.
Reduction: Reduction reactions could target the dichloromethylphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be studied for its potential effects on cellular processes or as a probe for certain biochemical pathways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry
Industrially, it might find applications in the production of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action would depend on the specific application but could involve interactions with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- Disodium 4-(3-(4,5-dichlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)benzene-1,3-disulphonate
- Disodium 4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)benzene-1,3-disulphonate
Uniqueness
The unique combination of functional groups in Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate might confer specific properties such as enhanced solubility, reactivity, or biological activity compared to similar compounds.
属性
CAS 编号 |
94333-46-7 |
|---|---|
分子式 |
C24H20Cl2N2Na2O9S3 |
分子量 |
693.5 g/mol |
IUPAC 名称 |
disodium;4-[5-(4,5-dichloro-2-methylphenyl)-2-[4-(2-hydroxyethylsulfonyl)phenyl]-3,4-dihydropyrazol-3-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C24H22Cl2N2O9S3.2Na/c1-14-10-20(25)21(26)12-19(14)22-13-23(18-7-6-17(39(32,33)34)11-24(18)40(35,36)37)28(27-22)15-2-4-16(5-3-15)38(30,31)9-8-29;;/h2-7,10-12,23,29H,8-9,13H2,1H3,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI 键 |
MRFHZEPMEHLOAQ-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1C2=NN(C(C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)CCO)Cl)Cl.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



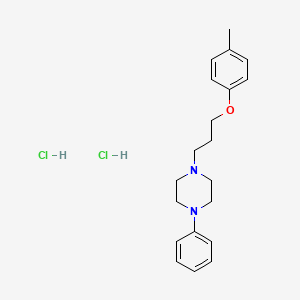
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one](/img/structure/B12718908.png)
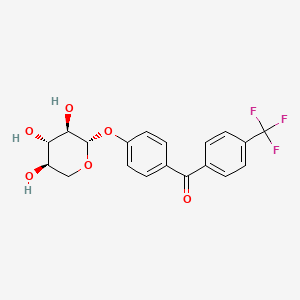

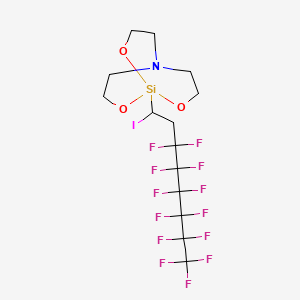
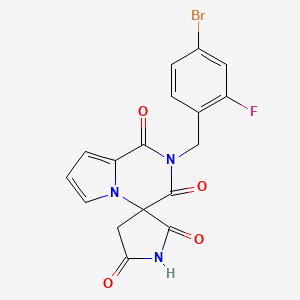
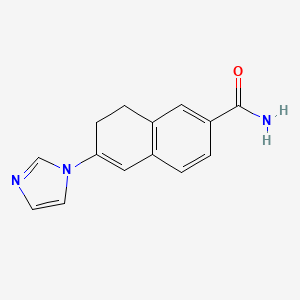
![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)

